

15-Methylpalmitic acid discovery and origin

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Compound of Interest

Compound Name: **15-Methylpalmitic acid**

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An In-depth Technical Guide to **15-Methylpalmitic Acid**: Discovery, Origin, and Biological Significance

This guide provides a comprehensive overview of **15-methylpalmitic acid** (iso-heptadecanoic acid), a branched-chain fatty acid with significant biological relevance. Tailored for researchers, scientists, and drug development professionals, this document details its discovery, natural origins, biosynthesis, and analytical methodologies.

Discovery and Origin

15-Methylpalmitic acid, a saturated fatty acid with a methyl group at the 15th carbon, was first isolated from ox fat in 1955 by R. P. Hansen, F. B. Shorland, and N. June Cooke.[\[1\]](#) It is a naturally occurring iso-branched-chain fatty acid found across various biological systems.

Its primary origins include:

- **Bacteria:** **15-Methylpalmitic acid** is a significant component of the cell membranes of many bacterial species, particularly Gram-positive bacteria like *Bacillus* and *Staphylococcus*.[\[2\]](#)[\[3\]](#) [\[4\]](#)
- **Ruminant Fats:** It is present in the meat and milk fat of ruminant animals such as cows, sheep, and goats.[\[5\]](#)[\[6\]](#) Its presence in these animals is largely due to the microbial population in their rumen.
- **Human Milk:** This fatty acid is also found in human breast milk, with varying concentrations between colostrum and mature milk.[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)

Data Presentation: Quantitative Occurrence

The concentration of **15-methylpalmitic acid** varies significantly depending on the source and physiological conditions.

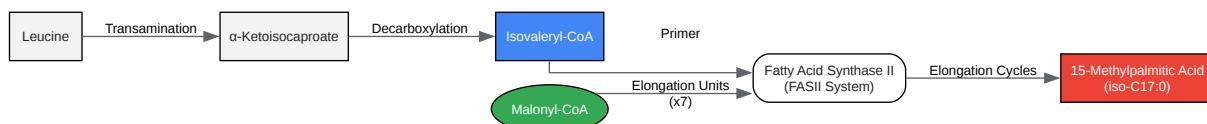
Source Organism/Fluid	Sample Type	Concentration/Perc entage of Total Fatty Acids	Reference
Bacillus subtilis	Cellular Lipids	iso-C17:0: 7.11%	[2]
Staphylococcus aureus	Cellular Lipids	iso-C17:0 is a major fatty acid.	[4]
Bovine Milk	Milk Fat	iso-C17:0: ~0.40-0.53%	[11]
Human Milk	Colostrum	Present, concentration varies.	[8] [9] [10]
Human Milk	Mature Milk	Present, concentration varies.	[8] [9] [10]

Biosynthesis of 15-Methylpalmitic Acid

In bacteria, the biosynthesis of iso-branched-chain fatty acids, including **15-methylpalmitic acid**, follows a distinct pathway that diverges from the synthesis of straight-chain fatty acids at the priming step. The elongation of the fatty acid chain is then carried out by the fatty acid synthase II (FASII) system.

The key steps are:

- **Primer Synthesis:** The biosynthesis of iso-C17:0 is initiated from isovaleryl-CoA, which is derived from the branched-chain amino acid leucine.[\[6\]](#)
- **Elongation:** The isovaleryl-CoA primer is then elongated through successive additions of two-carbon units from malonyl-CoA by the FASII system. This multi-enzyme complex includes key components such as β -ketoacyl-ACP synthase (FabH), which catalyzes the initial condensation step.[\[6\]](#)



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Biosynthesis of **15-Methylpalmitic Acid** in Bacteria.

Biological Significance and Signaling Pathways

The primary established role of **15-methylpalmitic acid**, and branched-chain fatty acids in general, is the modulation of cell membrane fluidity in bacteria. The methyl branch disrupts the tight packing of fatty acid chains, thereby increasing membrane fluidity. This is crucial for bacteria to adapt to different environmental temperatures and stresses.[12]

Specific signaling pathways directly involving **15-methylpalmitic acid** are not yet well-elucidated. However, emerging research on branched-chain fatty acids suggests potential roles in cellular signaling:

- Gene Expression: Some iso-BCFAs have been shown to influence the expression of genes involved in fatty acid synthesis and inflammation, such as FASN and SREBP1.[13]
- Inflammatory Pathways: There is speculation that iso-BCFAs might modulate inflammatory responses through the MAPK/NF κ B signaling pathway.[13]
- PPAR α Activation: Certain branched-chain fatty acids have been identified as activators of the peroxisome proliferator-activated receptor alpha (PPAR α), a key regulator of lipid metabolism.[14]

It is important to note that much of the research on fatty acid signaling has focused on straight-chain saturated and unsaturated fatty acids. Further investigation is required to delineate the specific signaling roles of **15-methylpalmitic acid**.

Experimental Protocols: Analysis of 15-Methylpalmitic Acid in Bacterial Lipids

The quantitative analysis of **15-methylpalmitic acid** is typically performed by gas chromatography-mass spectrometry (GC-MS) following extraction and derivatization to its fatty acid methyl ester (FAME).

Detailed Methodology for FAME Analysis of Bacterial Lipids

This protocol outlines the steps for the extraction of total fatty acids from a bacterial culture, their conversion to FAMEs, and subsequent analysis by GC-MS.

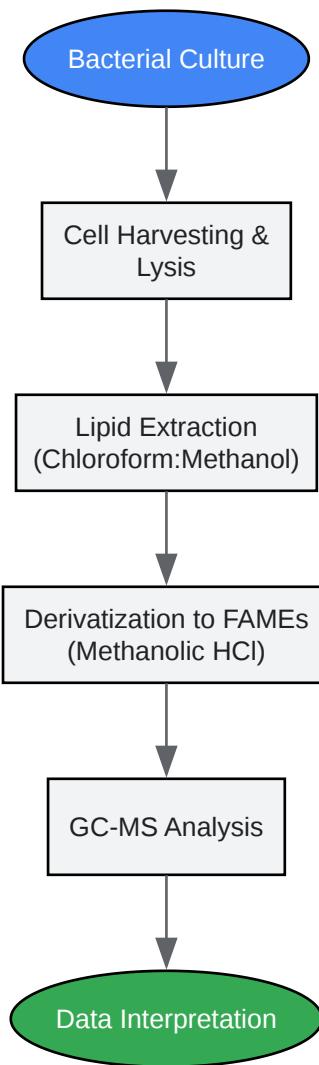
- Cell Harvesting and Lysis:
 - Harvest bacterial cells from a late-stationary phase culture by centrifugation.
 - Wash the cell pellet with a suitable buffer (e.g., phosphate-buffered saline).
 - Lyse the cells using a method appropriate for the bacterial species (e.g., sonication, bead beating, or chemical lysis).
- Lipid Extraction (Modified Folch Method):
 - To the cell lysate, add a 2:1 (v/v) mixture of chloroform:methanol.
 - Vortex thoroughly to ensure complete mixing and extraction of lipids into the organic phase.
 - Add a salt solution (e.g., 0.9% NaCl) to facilitate phase separation.
 - Centrifuge to separate the aqueous and organic layers.
 - Carefully collect the lower organic phase containing the lipids.
- Derivatization to Fatty Acid Methyl Esters (FAMEs):
 - Evaporate the solvent from the lipid extract under a stream of nitrogen.

- Add a methylation reagent, such as 1.25 M HCl in methanol or boron trifluoride in methanol.
- Heat the mixture in a sealed vial (e.g., at 80°C for 1 hour) to facilitate the transesterification of fatty acids to their methyl esters.
- Cool the reaction mixture and add water and a non-polar solvent (e.g., hexane).
- Vortex and centrifuge to separate the phases.
- Collect the upper hexane layer containing the FAMEs.

• Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

- Gas Chromatograph: Agilent 7890 GC (or equivalent).
- Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
- Carrier Gas: Helium at a constant flow rate.
- Injection: 1 µL of the FAME extract in splitless mode.
- Oven Temperature Program:
 - Initial temperature of 100°C, hold for 2 minutes.
 - Ramp to 250°C at a rate of 4°C/minute.
 - Hold at 250°C for 5 minutes.
- Mass Spectrometer: Agilent 5975C MSD (or equivalent).
- Ionization: Electron Ionization (EI) at 70 eV.
- Scan Range: m/z 50-550.
- Identification: Identify **15-methylpalmitic acid** methyl ester based on its retention time and mass spectrum compared to a known standard.

- Quantification: Use an internal standard (e.g., heptadecanoic acid) for accurate quantification.



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Workflow for FAME Analysis of Bacterial Lipids.

Conclusion

15-Methylpalmitic acid is a widely distributed branched-chain fatty acid with a primary role in modulating membrane fluidity in bacteria. While its presence in ruminant fats and human milk is well-documented, its specific roles in higher organisms, particularly in cell signaling, are still under investigation. The established analytical methods, primarily GC-MS of FAMEs, provide a robust framework for its quantification and further exploration in various biological matrices.

Future research is needed to fully elucidate the potential signaling pathways and therapeutic applications of this intriguing molecule.

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